4-(Aminomethyl)heptan-3-ol

Description

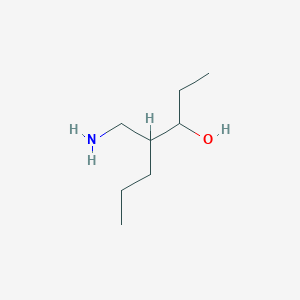

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4-(aminomethyl)heptan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-3-5-7(6-9)8(10)4-2/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

GAWPLFWVNRUHFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)C(CC)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Aminomethyl Heptan 3 Ol

Reactions Involving the Amino Group

The amino group in 4-(aminomethyl)heptan-3-ol is a primary amine, which imparts nucleophilic and basic properties to the molecule. These characteristics allow it to participate in a variety of chemical reactions.

As a nucleophile, the amino group of this compound can react with electrophiles in nucleophilic substitution reactions. wikipedia.orgucsb.edulibretexts.org In these reactions, the lone pair of electrons on the nitrogen atom attacks an electron-deficient center, leading to the displacement of a leaving group. A common example is the reaction with alkyl halides, which can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.org

The extent of alkylation can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to polyalkylation. libretexts.org To achieve mono-alkylation, specific synthetic strategies, such as using a large excess of the amine or employing protecting groups, may be necessary.

Table 1: Illustrative Nucleophilic Substitution Reactions of Primary Amines

| Electrophile | Product Type | General Reaction Conditions |

| Alkyl Halide (R-X) | Secondary Amine | Excess amine, polar solvent |

| Acyl Halide (RCOX) | Amide | Aprotic solvent, often with a base |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Aprotic solvent, base |

This table presents generalized reaction conditions and may vary for specific substrates.

Primary amines, such as the one present in this compound, readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgnih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The formation of Schiff bases is a reversible reaction and is typically catalyzed by either acid or base. Chiral amino alcohols can be used to synthesize chiral Schiff bases, which are valuable ligands in asymmetric catalysis. tsijournals.com The reaction is often driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation.

Table 2: Examples of Schiff Base Formation with Primary Amines

| Carbonyl Compound | Schiff Base Product | Typical Catalyst |

| Benzaldehyde | N-benzylideneamine derivative | Acetic acid |

| Acetone | N-isopropylideneamine derivative | p-Toluenesulfonic acid |

| Cyclohexanone | N-cyclohexylideneamine derivative | None (neat) |

This table provides examples of typical reactants and catalysts for Schiff base formation.

The amino group of this compound can react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amide bonds. This acylation reaction is a fundamental transformation in organic synthesis. The high nucleophilicity of the primary amine facilitates its attack on the electrophilic carbonyl carbon of the acylating agent.

Furthermore, the amino group can react with chloroformates or other carbonylating agents to yield carbamates. researchgate.netacs.orgnih.gov Carbamates are often used as protecting groups for amines in multi-step syntheses due to their stability and the relative ease with which they can be cleaved under specific conditions. acs.orgnih.gov The synthesis of carbamates can also be achieved from amines, an alcohol, and carbon dioxide under certain catalytic conditions. acs.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, including esterification, etherification, and oxidation.

The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) in the presence of an acid catalyst to form esters. chemguide.co.uk This process, known as Fischer esterification when reacting with a carboxylic acid, is a reversible equilibrium-controlled reaction. pearson.com To favor the formation of the ester, water is typically removed as it is formed. The rate of esterification can be influenced by the structure of the amino alcohol. researchgate.net

Etherification, the formation of an ether, can be achieved through reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Due to the presence of the acidic amino group, a selective deprotonation of the hydroxyl group would be necessary.

The secondary alcohol group in this compound can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid side reactions, particularly with the amino group. A variety of reagents can be employed for the oxidation of secondary alcohols, including chromium-based reagents (e.g., pyridinium chlorochromate, PCC) and milder, more selective methods such as Swern or Dess-Martin periodinane oxidations.

In the context of amino alcohols, chemoselective oxidation of the alcohol without affecting the amine is a key challenge. nih.gov Certain catalytic systems, such as those based on copper and TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), have been developed for the aerobic oxidation of alcohols in the presence of amines. nih.gov The oxidation of β-amino alcohols to α-amino aldehydes can also be achieved using specific reagents like manganese(IV) oxide. researchgate.net

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Product | Notes |

| Pyridinium Chlorochromate (PCC) | Ketone | Mild oxidant, often used in aprotic solvents. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Ketone | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | Ketone | Mild, selective, and occurs at room temperature. |

| TEMPO/NaOCl | Ketone | Catalytic, selective for primary and secondary alcohols. |

This table outlines common reagents for the oxidation of secondary alcohols and their typical outcomes.

Intermolecular and Intramolecular Cyclization Reactions

The 1,3-disposition of the amino and hydroxyl groups in this compound provides a reactive scaffold for cyclization reactions, leading to the formation of six-membered heterocyclic rings. These transformations can occur through either intramolecular or intermolecular pathways, with the former being particularly prevalent.

Intramolecular Cyclization:

The most common intramolecular cyclization for 1,3-amino alcohols like this compound is the formation of a tetrahydro-1,3-oxazine ring. This reaction typically proceeds via condensation with an aldehyde or ketone. The reaction involves the initial formation of a hemiaminal ether, which then undergoes cyclization through the nucleophilic attack of the hydroxyl group, eliminating a molecule of water.

The general mechanism for this acid-catalyzed cyclization is as follows:

Protonation of the carbonyl oxygen of the aldehyde or ketone.

Nucleophilic attack of the primary amine on the activated carbonyl carbon to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine, followed by dehydration to form a Schiff base or iminium ion.

Intramolecular nucleophilic attack by the hydroxyl group of the amino alcohol onto the iminium carbon.

Deprotonation to yield the final tetrahydro-1,3-oxazine product.

The structure of the resulting tetrahydro-1,3-oxazine from the reaction of this compound with a generic aldehyde (R-CHO) would be a 2-substituted-4-propyl-5-ethyl-tetrahydro-1,3-oxazine.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ring System |

| This compound | Aldehyde (R-CHO) | Acid (e.g., H₂SO₄, TsOH) | 2-R-4-propyl-5-ethyl-tetrahydro-1,3-oxazine | Tetrahydro-1,3-oxazine |

| This compound | Ketone (R'R''C=O) | Acid (e.g., H₂SO₄, TsOH) | 2,2-R',R''-4-propyl-5-ethyl-tetrahydro-1,3-oxazine | Tetrahydro-1,3-oxazine |

Intermolecular Cyclization:

While less common for simple amino alcohols, intermolecular cyclization can occur, particularly in the presence of specific reagents that can link two molecules. For instance, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (an oxazinanone) involving two molecules of the amino alcohol, though intramolecular cyclization to form an oxazolidinone from a 1,2-amino alcohol is more typical. For a 1,3-amino alcohol like this compound, intermolecular dimerization is less favored than intramolecular reactions with a suitable carbonyl compound.

Functional Group Interconversions Relevant to this compound

The amino and hydroxyl groups of this compound can undergo a variety of transformations independently. These interconversions are fundamental in synthetic organic chemistry for the preparation of derivatives with modified properties.

Reactions of the Amino Group:

The primary amine functionality is nucleophilic and basic, allowing for a range of reactions:

N-Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines, or even a quaternary ammonium salt. The degree of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common method for protecting the amine group or for synthesizing biologically active amide derivatives.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones results in the formation of imines. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Reactions of the Hydroxyl Group:

The secondary alcohol can undergo several key transformations:

Oxidation: Oxidation of the secondary alcohol would yield a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations. The product would be 4-(aminomethyl)heptan-3-one.

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid (Fischer esterification, typically acid-catalyzed) or more efficiently with an acyl chloride or anhydride in the presence of a base.

Conversion to an Alkyl Halide: The hydroxyl group can be substituted by a halogen. This typically requires reagents like thionyl chloride (for chlorination), phosphorus tribromide (for bromination), or reaction with a hydrohalic acid. These reactions often proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry if the carbon is chiral.

Below is a table summarizing some of the key functional group interconversions for this compound.

| Functional Group | Reagent(s) | Product Functional Group |

| Primary Amine | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine |

| Primary Amine | Acyl Chloride (e.g., CH₃COCl) | Amide |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) |

| Secondary Alcohol | Oxidizing Agent (e.g., PCC) | Ketone |

| Secondary Alcohol | Carboxylic Acid/Acyl Chloride | Ester |

| Secondary Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Aminoalcohol Synthesis

The stereoselective synthesis of vicinal aminoalcohols is a significant challenge in organic chemistry, and various mechanistic pathways have been developed to address it. westlake.edu.cn Common strategies often start from a pre-existing carbon skeleton, such as alkenes, which undergo stereospecific transformations. diva-portal.org However, these reactions can face challenges with regioselectivity. diva-portal.org

Key mechanistic approaches for synthesizing the aminoalcohol framework include:

1,3-Dipolar Cycloadditions: This method can involve the Rh(II)-catalyzed reaction of carbonyl ylides with aldimines to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org The mechanism can be either concerted or non-concerted, with the transition state rationalized by frontier molecular orbital (FMO) theory. diva-portal.org

Ring-Opening of Epoxides: The aminolysis of epoxides is a direct route to β-amino alcohols. This reaction can be catalyzed by various agents, including Brønsted acids, to yield morpholinone products that can be converted to the desired 1,2-amino alcohols. nih.gov

Radical Cross-Couplings: An electrocatalytic, stereoselective radical cross-coupling approach using a serine-derived chiral carboxylic acid provides a streamlined route to enantiopure aminoalcohols. This radical-based method offers a modular and general strategy for synthesizing diverse substituted aminoalcohols. nih.gov

Aza-Pinacol Couplings: A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, proceeding through a radical polar crossover strategy, enables the modular synthesis of chiral β-amino alcohols. This method addresses the challenge of achieving both chemical and stereochemical selectivity. westlake.edu.cn

Oxyamination of Alkenes: A tungsten-catalyzed oxyamination of alkenes uses sulfonamides as the nitrogen source. The proposed catalytic cycle involves the formation of a tungstenooxaziridine active catalyst, which delivers the amino and hydroxyl groups to the alkene. rsc.org

These varied mechanisms highlight the diverse strategies employed to control the stereochemistry and regiochemistry of aminoalcohol synthesis, providing a versatile toolkit for accessing complex molecular architectures.

Kinetic Studies of Transformations Involving 4-(Aminomethyl)heptan-3-ol

While specific kinetic data for this compound are not extensively documented, the principles of kinetic analysis for aminoalcohol synthesis and transformations can be understood from studies of analogous systems. Kinetic studies are essential for optimizing reaction conditions, understanding rate-determining steps, and elucidating reaction mechanisms.

For enzyme-catalyzed reactions, kinetic parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat) are determined to characterize enzyme performance. nih.gov For instance, in the dual-enzyme synthesis of bichiral aminoalcohols, the reductive amination catalyzed by PvDAPDH was identified as the rate-limiting step due to its lower catalytic efficiency compared to the other enzyme in the cascade. nih.gov In multi-enzyme cascade reactions, increasing the concentration of a rate-limiting enzyme, such as a transaminase, can lead to higher conversion yields in shorter residence times. nih.gov

Kinetic studies on the esterification of N,N-dialkylamino alcohols have shown that the reaction rate is significantly influenced by the ability of the aminoalcohol to activate the carboxylic acid via hydrogen bonding, postulating a seven-membered transition state for 2-amino alcohols. researchgate.net Computational studies using density functional theory (DFT) are also employed to investigate the chemical kinetics of reactions involving aminoalcohols, such as their atmospheric oxidation by hydroxyl radicals, providing insights into reaction pathways and energy barriers. frontiersin.org

Table 1: Factors Influencing Reaction Kinetics in Aminoalcohol Transformations

| Factor | System/Reaction Type | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Concentration | Multi-enzyme cascade (Transaminase) | Higher concentration leads to higher conversion in shorter time. | nih.gov |

| Catalytic Step | Dual-enzyme cascade (PvDAPDH) | Reductive amination was the rate-limiting step. | nih.gov |

| Pressure (Ammonia) | Heterogeneous catalysis (Ru/SiO₂) | Increased primary amine selectivity with higher ammonia (B1221849) pressure. | nsf.gov |

| Intramolecular H-Bonding | Esterification of aminoalcohols | Accelerates reaction rate by activating the carboxylic acid. | researchgate.net |

| Rate-Determining Step | Tungsten-catalyzed oxyamination | Hydrolysis of the tungstenooxazolidine intermediate is proposed as the rate-determining step. | rsc.org |

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of reactions producing chiral aminoalcohols is determined at the transition state. Analysis of these transient structures, often through computational modeling, is key to understanding and predicting enantioselectivity and diastereoselectivity. acs.org

In the context of 1,3-dipolar cycloadditions for aminoalcohol synthesis, the transition state can be influenced by the association of a metal catalyst. diva-portal.org For metal-associated ylides, the catalyst is part of the transition state, affecting the stereochemical outcome of the C-C bond formation. diva-portal.org

Computational models, such as the PM3 semiempirical method, have been used to develop transition state models for the addition of organozinc reagents to aldehydes catalyzed by chiral β-amino alcohols. acs.org These models suggest that high enantioselectivity arises from the energy difference between competing "syn" and "anti" transition structures. acs.org Substituents on the carbon bearing the hydroxyl group are often more critical determinants of enantioselectivity as they interact more strongly with the coordinated metal species in the transition state. acs.org

For organocatalyzed reactions, such as the proline-catalyzed Mannich reaction to form β-amino-α-oxyaldehydes, transition state models are proposed to explain the observed diastereo- and enantioselectivity. researchgate.net These models often involve the formation of an enamine intermediate that is attacked by an imine from a specific face, directed by the chiral catalyst. researchgate.net

In tungsten-catalyzed oxyamination, a biradical transition state leading to a metalloheterocyclic intermediate is proposed to account for the high stereospecificity observed in the reaction. rsc.org Similarly, in Cu-catalyzed reductive coupling, chairlike transition states are invoked to explain the stereochemical course of protonolysis steps. nih.gov The analysis of these transition states is crucial for rational catalyst design and the development of new stereoselective methods. acs.org

Catalytic Effects in this compound Chemistry

Catalysis is fundamental to achieving high efficiency and stereoselectivity in the synthesis of aminoalcohols like this compound. A wide array of catalysts, including transition metals, organocatalysts, and enzymes, have been employed.

Transition Metal Catalysis:

Rhodium(II) and Copper(I): Rh(II) carboxylates are used to catalyze 1,3-dipolar cycloadditions, proceeding via a metal-associated carbonyl ylide. diva-portal.org Copper hydride catalysts are effective for the sequential hydrosilylation and hydroamination of enals and enones to produce aminoalcohols with excellent stereoselectivity. nih.gov

Chromium: Cr-catalyzed asymmetric cross aza-pinacol couplings between aldehydes and imines provide a modular route to chiral β-amino alcohols. westlake.edu.cn

Tungsten: WO₂(Dipic)(H₂O) promotes the oxyamination of alkenes, showing high yields and diastereoselectivities for both activated and unactivated substrates. rsc.org

Organocatalysis:

Small organic molecules, such as proline and its derivatives, are effective catalysts for reactions like the asymmetric Mannich reaction, providing a metal-free alternative for aminoalcohol synthesis. researchgate.net

Biocatalysis:

Enzymes offer a highly selective and environmentally benign route. For the structurally related pheromone 4-methylheptan-3-ol, all four stereoisomers were synthesized in a one-pot procedure using a sequential two-step reduction catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.gov

Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral aminoalcohols with high enantiomeric excess. nih.govnih.gov Multi-enzyme cascades, for example coupling transketolase and transaminase reactions, have also been developed for the synthesis of chiral aminoalcohols. researchgate.netacs.orgnih.gov

Table 2: Comparison of Catalytic Systems in Aminoalcohol Synthesis

| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Rh(II) Carboxylates | 1,3-Dipolar Cycloaddition | High diastereoselectivity for syn-products. | diva-portal.org |

| Transition Metal | Chromium Complex | Asymmetric Aza-Pinacol Coupling | Modular synthesis from simple aldehydes/imines. | westlake.edu.cn |

| Transition Metal | Tungsten Complex | Oxyamination of Alkenes | High efficiency for diverse alkenes. | rsc.org |

| Biocatalysis | Ene-Reductase & Alcohol Dehydrogenase | Sequential Alkene/Ketone Reduction | Access to all four stereoisomers of 4-methylheptan-3-ol. | nih.gov |

| Biocatalysis | Engineered Amine Dehydrogenase | Asymmetric Reductive Amination | High enantioselectivity (>99% ee). | nih.gov |

| Organocatalysis | L-Proline | Asymmetric Mannich Reaction | Metal-free, high enantioselectivity. | researchgate.net |

Derivatives and Analogues of 4 Aminomethyl Heptan 3 Ol

Synthesis and Characterization of Structural Isomers

The structure of 4-(aminomethyl)heptan-3-ol inherently allows for multiple forms of isomerism, including stereoisomerism due to its chiral centers and positional isomerism based on the arrangement of its functional groups along the heptane (B126788) backbone.

Stereoisomers and Enantiomeric Purity

The this compound molecule possesses two stereogenic centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). While direct synthetic routes for the individual stereoisomers of this compound are not extensively detailed in published literature, the stereoselective synthesis of the closely related analogue, 4-methylheptan-3-ol, provides a well-documented blueprint for achieving high enantiomeric and diastereomeric purity.

One highly effective method involves a one-pot, multi-enzyme synthesis starting from 4-methylhept-4-en-3-one. nih.gov This process uses a sequential, two-step reduction. The first step involves the stereoselective reduction of the C=C double bond, catalyzed by an ene-reductase (ER), to create the chiral center at the C4 position. The second step is the reduction of the carbonyl group by an alcohol dehydrogenase (ADH) to establish the C3 chiral center. nih.gov By carefully selecting different enzymes for each step, all four stereoisomers can be synthesized with excellent stereoselectivity. nih.gov

For instance, the combination of the ene-reductase OYE2.6 and the alcohol dehydrogenase ADH270 can yield the (3R,4R) isomer with 99% enantiomeric excess (ee) and 99% diastereomeric excess (de). nih.gov Similarly, other combinations of enzymes produce the remaining stereoisomers in high purity. nih.gov The results of these enzymatic syntheses highlight the capability to achieve precise stereochemical control. nih.gov

Other established synthetic strategies for controlling stereochemistry in similar molecules include the use of chiral auxiliaries like SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) to prepare chiral ketones, which are then reduced to the corresponding alcohols. researchgate.netresearchgate.netnih.gov

Regioisomers and Positional Isomers

Key positional isomers include moving the hydroxyl and aminomethyl functionalities to other positions on the heptane backbone. For example, 3-(aminomethyl)heptan-4-ol (B13158616) is a direct regioisomer where the positions of the functionalized carbons are swapped. Other variations could involve placing the functional groups on different carbon atoms entirely.

Functionalized Derivatives of this compound

The dual functionality of this compound makes it a valuable starting material for creating a wide range of derivatives through reactions targeting the amino and/or hydroxyl groups.

Alkylation and Acylation Products

The primary amine and secondary alcohol groups are nucleophilic sites that can readily undergo alkylation and acylation reactions. Synthetic strategies have been developed to achieve chemoselectivity, allowing for functionalization at either the nitrogen or the oxygen atom.

Acylation: Selective acylation of the amino group (N-acylation) can be achieved by activating a carboxylic acid with an alkyl sulfonyl chloride to form a mixed anhydride. This intermediate then reacts preferentially with the more nucleophilic amino group of the amino alcohol to yield the N-acyl derivative. google.com Conversely, selective O-acylation can be performed under strongly acidic conditions, such as in trifluoroacetic acid (CF3CO2H). nih.gov In this medium, the amino group is protonated, which prevents it from acting as a nucleophile and directs the acylation to the hydroxyl group. nih.gov

Alkylation: The nitrogen atom can be selectively alkylated using alcohols as the alkylating agents under catalytic hydrogenation conditions. researchgate.net Another advanced method is "hydrogen-borrowing" catalysis, which enables C-C bond formation by using alcohols as electrophiles in reactions with enolates; this approach has been successfully applied to 1,2-amino alcohols. nih.gov

Derivatives with Modified Heptane Chain Substitution

Modifications to the heptane backbone of this compound lead to another class of analogues. These derivatives may feature different alkyl substituents, altered chain lengths, or the incorporation of other functional groups.

A primary example of a structurally similar compound with a modified substituent is 4-methylheptan-3-ol, where the aminomethyl group at C4 is replaced by a methyl group. The synthesis of its stereoisomers is well-documented. researchgate.netresearchgate.netnih.gov Another related structure is (S)-(+)-3-aminomethyl-5-methylhexanoic acid, known as Pregabalin. nih.gov Although its carbon backbone is a hexanoic acid, its synthesis involves key steps like asymmetric hydrogenation to establish stereochemistry, demonstrating a relevant strategy for producing chiral derivatives with modified carbon skeletons. nih.gov

Cyclic and Spirocyclic Analogues

The functional groups of this compound can be utilized to construct more complex cyclic and spirocyclic architectures, which are of significant interest in medicinal chemistry for their conformational rigidity.

Cyclic Analogues: Amino alcohols are versatile precursors for synthesizing various N- and O-containing heterocycles. Through intramolecular reactions (if the chain can be suitably modified) or intermolecular reactions, derivatives like cyclic amines, lactams, urethanes, or thioureas can be formed. rsc.orgrsc.orgnih.gov For example, amino alcohols can be selectively cyclized to either cyclic amines or lactams using specific amination catalysts. rsc.org The synthesis of 3-aminomethyl tetrahydrofuran, a cyclic analogue, has also been reported, showcasing routes to related heterocyclic structures. google.com

Spirocyclic Analogues: The synthesis of spirocyclic structures often involves bifunctional starting materials. General strategies for creating spirocyclic amino alcohols include intramolecular reactions like the Dieckmann condensation on cyclic α-amino acids. researchgate.net Another approach is the one-step synthesis of saturated spirocyclic N-heterocycles by reacting cyclic ketones with stannyl (B1234572) amine protocol (SnAP) reagents. acs.org While not direct derivatives, these methods illustrate pathways to generate rigid, three-dimensional spirocyclic scaffolds that are analogous to the linear amino alcohol structure of this compound. nih.govkara5.live

Aminoalcohol Derivatives as Chiral Building Blocks in Organic Synthesis

Chiral aminoalcohols are a critically important class of compounds in organic synthesis, valued for their dual functionality and inherent chirality. These structural motifs are present in a vast array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cn More significantly, they serve as versatile chiral building blocks, ligands, and catalysts in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. nih.goviris-biotech.de The presence of both an amino and a hydroxyl group allows for diverse chemical transformations and the formation of intricate molecular architectures. While specific research on this compound as a chiral building block is not extensively documented in publicly available literature, its structural class, γ-aminoalcohols (or 1,3-aminoalcohols), and related β-aminoalcohols (1,2-aminoalcohols) are foundational to many synthetic strategies. acs.org

The utility of aminoalcohol derivatives stems from their ability to direct the stereochemical outcome of a reaction. They can be incorporated into a target molecule, transferring their chirality, or they can act as external chiral auxiliaries or ligands that coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer over another.

Research Findings on Chiral Aminoalcohol Synthesis and Application

The synthesis of enantiomerically pure aminoalcohols is a major focus of chemical research. Various methodologies have been developed to achieve high levels of stereocontrol.

Catalytic Asymmetric Synthesis: Modern organic synthesis heavily relies on catalytic asymmetric methods to produce chiral molecules efficiently. For aminoalcohols, several powerful techniques have emerged:

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful tool for the synthesis of chiral 1,2-aminoalcohols from unprotected α-amino ketones. acs.org This method avoids the need for pressurized hydrogenation equipment and has been successfully applied to the synthesis of several pharmaceutical compounds with high yields and excellent enantioselectivities. acs.org For example, the reduction of various α-amino ketone HCl salts can be achieved with high efficiency. acs.org

Copper-Catalyzed Asymmetric Propargylic Substitution: The synthesis of chiral γ-aminoalcohols featuring bulky, tetrasubstituted stereocenters has been achieved through copper-catalyzed asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes. acs.orgnih.gov This method provides a direct route to structurally diverse 1,3-aminoalcohols, which are key synthons for various heterocyclic products. acs.org

Chromium-Catalyzed Cross-Coupling: A novel approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This strategy facilitates the modular synthesis of high-value chiral β-aminoalcohols with adjacent chiral centers, achieving impressive enantiomeric excess (up to 99% ee) after recrystallization and deprotection steps. westlake.edu.cn

Biocatalytic and Bio-inspired Methods: Enzymes and engineered microorganisms offer a green and highly selective alternative for synthesizing chiral compounds.

Engineered Amine Dehydrogenases (AmDHs): The biosynthesis of chiral aminoalcohols can be accomplished using engineered amine dehydrogenases. nih.govfrontiersin.org These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor under mild conditions. nih.govfrontiersin.org Through directed evolution, enzyme variants have been developed with improved activity and the ability to convert substrates at high concentrations (up to 200 mM) while maintaining excellent enantioselectivity (>99% ee). nih.gov

The following tables summarize key findings from the literature, illustrating the effectiveness of various synthetic methods for producing chiral aminoalcohols, which serve as representative examples for the potential applications of derivatives of this compound.

| Product | Enantiomeric Ratio (er) | Yield |

|---|---|---|

| Compound 2l | 93.2:6.8 | 86% |

| Compound 2m | 99.6:0.4 | 88% |

| Compound 2n | 99.6:0.4 | 55% |

| Compound 2o | 98:2 | 63% |

| Thiophene 1,2-amino alcohol 2p | 98.8:1.2 | 89% |

| Piperazine amino alcohol 2q | 99.6:0.4 | 86% |

| Compound 2r | 99.3:0.7 | 82% |

| Substrate | Enzyme Variant | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-hydroxy-2-butanone (100 mM) | wh84 | 91-99% | >99% |

| 1-hydroxy-2-butanone (200 mM) | wh84 | 91-99% | >99% |

These research findings underscore the broad utility and importance of chiral aminoalcohols as building blocks in modern organic synthesis. The development of diverse and efficient synthetic routes allows chemists to access a wide range of these valuable compounds, paving the way for the discovery and production of new medicines and materials. The principles demonstrated in the synthesis of β- and γ-aminoalcohols are directly applicable to the development and use of derivatives from structures like this compound.

Computational and Theoretical Studies of 4 Aminomethyl Heptan 3 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the molecule's electronic structure.

For 4-(Aminomethyl)heptan-3-ol, these calculations can predict key structural parameters. The geometry of the molecule would be optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the aminomethyl and heptanol moieties. Due to the flexible nature of the heptane (B126788) chain and the rotational freedom around single bonds, multiple low-energy conformations may exist. Computational models can identify these stable conformers and rank them by their relative energies.

Table 1: Predicted Structural Parameters for a Low-Energy Conformer of this compound (Illustrative Data) (Note: This data is illustrative of typical outputs from quantum chemical calculations and not from a specific study on this molecule.)

| Parameter | Predicted Value | Method/Basis Set |

| C3-O Bond Length | 1.43 Å | DFT/B3LYP/6-31G |

| C4-C(aminomethyl) Bond Length | 1.54 Å | DFT/B3LYP/6-31G |

| O-C3-C4 Bond Angle | 109.5° | DFT/B3LYP/6-31G |

| C3-C4-C5 Bond Angle | 112.0° | DFT/B3LYP/6-31G |

| H-O-C3-C4 Dihedral Angle | -60.0° | DFT/B3LYP/6-31G* |

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.govals-journal.com This method involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.netnih.gov

The process begins with the three-dimensional structures of both the ligand and the receptor. The structure of this compound would be generated and energy-minimized. A hypothetical docking study would place the molecule into the active site of a selected receptor. The algorithm would then explore possible binding modes, and the scoring function would rank them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. als-journal.com

Predictions from such studies can identify key amino acid residues in the receptor that interact with the ligand. For this compound, the hydroxyl (-OH) and amino (-NH2) groups would be expected to form hydrogen bonds, while the alkyl chain would likely engage in hydrophobic interactions. The results are typically visualized to analyze these interactions in detail. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Receptor (Note: This data is for illustrative purposes.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR149, ASP401, LEU162, TRP114 |

| Hydrogen Bonds Formed | 2 (with ASP401, TYR149) |

| Hydrophobic Interactions | LEU162, TRP114 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoalcohol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models take the form of an equation where activity is a function of physicochemical or structural properties, known as descriptors. drugdesign.org

For a series of aminoalcohol analogues related to this compound, a QSAR study would involve several steps. First, a dataset of molecules with known biological activities would be compiled. Then, a wide range of molecular descriptors would be calculated for each analogue. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

3D descriptors: Related to the 3D conformation of the molecule. nih.gov

Physicochemical properties: Such as logP (lipophilicity), molecular weight, and polar surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that best correlates the descriptors with activity. nih.gov A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. drugdesign.org

Table 3: Example of a QSAR Model for Aminoalcohol Analogues (Illustrative) (Note: This represents a hypothetical QSAR equation.)

| Model Equation | pIC50 = 0.5 * (logP) - 0.02 * (Polar Surface Area) + 1.2 * (Balaban J index) + 2.5 |

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| Number of Compounds | 50 |

Conformational Analysis and Stereochemical Prediction

Conformational analysis focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a flexible molecule like this compound, with its rotatable single bonds, this analysis is crucial. Computational methods can systematically search the conformational space to identify local and global energy minima.

Furthermore, this compound possesses two chiral centers (at C3 and C4), meaning it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The related compound, 4-methylheptan-3-ol, is also known to have four stereoisomers. nih.gov Computational models can be used to predict the structures of these individual stereoisomers. Theoretical calculations can also help predict which stereoisomer might be more stable or which might exhibit a more favorable interaction with a chiral biological receptor, as biological systems often show high stereospecificity.

Spectroscopic Data Correlation with Computational Models

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be correlated with experimental data to confirm the structure and conformation of a synthesized compound.

For this compound, DFT calculations could be performed to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts for each nucleus can be compared to the values obtained from an experimental NMR spectrum. A strong correlation between the predicted and experimental data provides high confidence in the assigned structure. Similarly, the vibrational frequencies from a calculated IR spectrum can be matched to the absorption bands in an experimental IR spectrum to identify characteristic functional groups and confirm the molecule's identity.

Applications of 4 Aminomethyl Heptan 3 Ol in Advanced Chemical Synthesis

Role as Ligands in Catalytic Asymmetric Reactions

The presence of both an amino and a hydroxyl group in a specific spatial arrangement allows 4-(aminomethyl)heptan-3-ol to function as a chiral ligand, particularly in the field of asymmetric catalysis. These amino alcohol ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction.

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, largely due to their straightforward synthesis from readily available chiral precursors like amino acids. nih.gov The fundamental design principle revolves around the ability of the nitrogen and oxygen atoms to form a stable chelate ring with a metal atom. This coordination creates a rigid and well-defined chiral pocket around the metal's active site.

Key design considerations for such ligands include:

Stereochemistry: The absolute and relative configuration of the stereocenters bearing the amino and hydroxyl groups are paramount in dictating the facial selectivity of the catalyzed reaction.

Steric Hindrance: Bulky substituents near the coordinating groups or the chiral backbone can enhance enantioselectivity by creating a more sterically demanding environment, which amplifies the energetic difference between the two diastereomeric transition states.

Electronic Effects: The electronic properties of the ligand can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity.

Flexibility and Rigidity: A degree of conformational rigidity in the ligand backbone is often desirable to minimize the number of possible transition states, leading to higher enantioselectivity. In the case of this compound, which is a 1,3-amino alcohol, the formation of a six-membered chelate ring with a metal center is anticipated. The stereochemistry at C3 and C4 would control the conformation of this ring and, consequently, the orientation of the substrates in the catalytic process.

One of the benchmark reactions for evaluating the effectiveness of chiral amino alcohol ligands is the enantioselective addition of dialkylzinc reagents to aldehydes. nih.govrsc.org This reaction is a reliable method for the synthesis of chiral secondary alcohols. tcichemicals.com While specific performance data for this compound is not extensively documented, the performance of analogous chiral β-amino alcohols in the addition of diethylzinc to benzaldehyde provides a strong indication of their potential efficacy. The enantiomeric excess (ee) obtained is a direct measure of the ligand's ability to induce asymmetry.

| Chiral Amino Alcohol Ligand | Reaction Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Product |

|---|---|---|---|---|

| (1R,2S)-N,N-Dibutylnorephedrine | 0 | 95 | 98 | R |

| (1S,2R)-N,N-Diallylnorephedrine | 25 | 92 | 94 | S |

| (S)-Leucinol derivative | 0 | >99 | 96 | S |

| (S)-Valinol derivative | -20 | 85 | 97 | S |

The data illustrates that structurally related chiral amino alcohols can achieve high yields and excellent enantioselectivities. The effectiveness of this compound as a ligand would be contingent on the optimization of reaction conditions and the specific substrate-catalyst pairing.

Precursors for Complex Molecular Architecture

The dual functionality of this compound makes it a versatile starting material for the synthesis of more complex molecules. The primary amine can undergo a wide range of transformations, such as acylation to form amides, alkylation to secondary or tertiary amines, or reductive amination. The secondary alcohol can be oxidized to a ketone, esterified, or converted into a leaving group for substitution reactions.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure. For instance, the amine could be protected while the alcohol is modified, and vice versa. This capability is particularly useful in the synthesis of natural products, pharmaceuticals, and other fine chemicals where precise control over the molecular architecture is essential.

Synthetic Intermediates for Advanced Materials Science

In the realm of materials science, bifunctional molecules like this compound can serve as monomers or cross-linking agents for the synthesis of polymers. The presence of both an amine and a hydroxyl group allows for its incorporation into polymers such as polyamides, polyurethanes, or polyesters through condensation polymerization.

For example, the reaction of the amino group with a dicarboxylic acid and the hydroxyl group with another dicarboxylic acid could lead to the formation of a cross-linked polyester-amide network. The specific stereochemistry of the this compound monomer could influence the macroscopic properties of the resulting polymer, such as its thermal stability, mechanical strength, and chirality, which could be exploited in applications like chiral separations.

Use in the Academic Study of Chemical Ecology (e.g., Pheromone Synthesis and Structure-Activity Relationships)

While direct studies on the role of this compound in chemical ecology are limited, the structurally analogous compound, 4-methylheptan-3-ol, is a well-known insect pheromone. nih.gov The study of this related compound provides significant insights into the principles of pheromone synthesis and structure-activity relationships, which are directly applicable to understanding the potential ecological role of similar molecules.

4-Methylheptan-3-ol has four possible stereoisomers, and their biological activity can be dramatically different. nih.gov For instance, (3S,4S)-4-methylheptan-3-ol is a component of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali). nih.govresearchgate.net The synthesis and field testing of all four stereoisomers have revealed a high degree of specificity in the insect's response.

| Stereoisomer | Role | Biological Effect |

|---|---|---|

| (3S,4S) | Aggregation Pheromone Component | Attractant (in combination with synergist) researchgate.net |

| (3R,4S) | - | Inhibitory nih.govresearchgate.net |

| (3R,4R) | - | Inhibitory nih.govresearchgate.net |

| (3S,4R) | - | Inactive |

This high degree of stereochemical specificity underscores the importance of asymmetric synthesis in preparing pure enantiomers for ecological studies and for potential use in integrated pest management programs. nih.gov The synthetic routes developed for 4-methylheptan-3-ol often involve stereoselective reductions or the use of chiral auxiliaries, techniques that could be adapted for the synthesis of specific stereoisomers of this compound for similar structure-activity relationship studies. nih.gov The introduction of the aminomethyl group in place of a methyl group would significantly alter the polarity and hydrogen-bonding capability of the molecule, potentially leading to novel biological activities.

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Improved Efficiency and Sustainability

Currently, detailed synthetic procedures for 4-(Aminomethyl)heptan-3-ol are not described in prominent chemical literature. Future research will need to establish foundational synthetic pathways. Initial efforts could focus on classical methods such as the reduction of a corresponding amino ketone or the aminolysis of an appropriate epoxide.

Emerging trends in chemical synthesis would suggest that future work should prioritize the development of stereoselective routes, given the presence of two chiral centers in the molecule. This could involve:

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Biocatalysis: Employing enzymes, which can offer high selectivity and operate under mild, environmentally benign conditions.

Furthermore, a focus on green chemistry principles would be paramount. This would involve designing syntheses that minimize waste, use less hazardous reagents, and are energy-efficient. The development of a scalable and cost-effective synthesis will be critical for enabling further research and potential commercial applications.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is, as of now, uncharted territory. The molecule contains two key functional groups: a primary amine and a secondary alcohol. This bifunctionality suggests a rich and varied reactivity profile that warrants thorough investigation.

Future studies should aim to:

Characterize the fundamental reactivity: Systematically explore reactions at both the amino and hydroxyl groups, such as N-acylation, N-alkylation, O-alkylation, and oxidation or esterification of the alcohol.

Investigate intramolecular reactions: The proximity of the amino and hydroxyl groups may allow for intramolecular cyclization reactions under certain conditions, leading to the formation of novel heterocyclic structures.

Explore coordination chemistry: The amino and hydroxyl groups could act as bidentate ligands for various metal ions, opening up possibilities in the field of coordination chemistry and catalysis.

Understanding these reactivity profiles is fundamental to unlocking the potential of this compound as a building block in organic synthesis.

Advanced Computational Approaches for Rational Design

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and potential applications of this compound. Advanced computational approaches can provide initial insights and guide future experimental work.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers.

Quantum Chemical Calculations: Predicting spectroscopic properties (e.g., NMR, IR spectra), which would be invaluable for the characterization of synthesized material.

Molecular Docking and Dynamics: If a biological target is hypothesized, computational docking studies could predict binding affinities and modes, thereby guiding the rational design of new bioactive molecules based on this scaffold.

Reactivity Prediction: Calculating reaction pathways and activation energies to predict the feasibility of potential chemical transformations.

These computational studies can significantly accelerate the research and development cycle for this compound by prioritizing the most promising experimental avenues.

Development of New Derivatization Strategies

The development of new derivatization strategies will be intrinsically linked to the exploration of its reactivity profile. Creating a library of derivatives is a standard approach in medicinal chemistry to perform structure-activity relationship (SAR) studies.

Future research should focus on creating a diverse set of derivatives by modifying the core structure of this compound. This could include:

Modification of the Amino Group: Synthesis of amides, sulfonamides, and substituted amines.

Modification of the Hydroxyl Group: Formation of esters, ethers, and carbamates.

Modification of the Carbon Skeleton: Introduction of further substituents or alteration of the heptane (B126788) chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.